

# Technical Guide: (S)-tert-Butyl 3-Formylmorpholine-4-carboxylate

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## Compound of Interest

Compound Name: *Tert-butyl 3-formylmorpholine-4-carboxylate*

Cat. No.: *B153264*

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## Introduction

(S)-tert-butyl 3-formylmorpholine-4-carboxylate is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its morpholine scaffold is a privileged structure, frequently incorporated into biologically active molecules due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The presence of a reactive aldehyde group and a stereocenter makes it a valuable chiral building block for the synthesis of complex molecular architectures with specific biological targets. This document provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

## Core Properties

The fundamental physicochemical properties of (S)-tert-butyl 3-formylmorpholine-4-carboxylate are summarized in the table below. These properties are essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
CAS Number	218594-01-5	[1][2][3]
Molecular Formula	C <sub>10</sub> H <sub>17</sub> NO <sub>4</sub>	[1][2][3]
Molecular Weight	215.25 g/mol	
IUPAC Name	tert-butyl (3S)-3-formylmorpholine-4-carboxylate	[4]
Synonyms	(S)-N-Boc-3-morpholinecarbaldehyde, 3-(2-EXO-ETHYL)-MORPHOLINE-4-CARBOXYLIC ACID TERT-BUTYL ESTER	[4]
Physical Form	Solid	
Purity	Typically ≥95%	[1]
Boiling Point	330 °C at 760 mmHg	[4]
Density	1.088 g/cm <sup>3</sup>	[4]
Storage Conditions	Inert atmosphere, store in freezer, under -20°C	

## Synthesis

A common and effective method for the synthesis of (S)-**tert-butyl 3-formylmorpholine-4-carboxylate** is the oxidation of its corresponding primary alcohol, (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. The Parikh-Doering oxidation is a particularly suitable method for this transformation due to its mild reaction conditions, which are compatible with the Boc protecting group.[5]

## Experimental Protocol: Parikh-Doering Oxidation

This protocol is a generalized procedure based on the known mechanism and conditions of the Parikh-Doering oxidation.

## Materials:

- (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate
- Sulfur trioxide pyridine complex ( $\text{SO}_3 \cdot \text{py}$ )
- Anhydrous dimethyl sulfoxide (DMSO)
- Triethylamine ( $\text{Et}_3\text{N}$ ) or Diisopropylethylamine (DIPEA)
- Anhydrous dichloromethane (DCM)
- Brine solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

## Procedure:

- Dissolve (S)-tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) and the amine base (e.g.,  $\text{Et}_3\text{N}$ , 3.0-5.0 eq) in anhydrous DCM.
- Cool the resulting solution to 0 °C in an ice bath.
- To the cooled solution, add the sulfur trioxide-pyridine complex ( $\text{SO}_3 \cdot \text{py}$ , 2.0-3.0 eq) portion-wise, maintaining the temperature at 0 °C.
- Add anhydrous DMSO (5.0-10.0 eq) dropwise to the reaction mixture over a period of 20-30 minutes, ensuring the temperature remains at 0 °C.
- Stir the suspension for an additional 30-60 minutes at 0 °C.
- Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.
- Quench the reaction by pouring the mixture into a brine solution.
- Extract the aqueous layer with DCM (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ .

- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield (S)-**tert-butyl 3-formylmorpholine-4-carboxylate**.

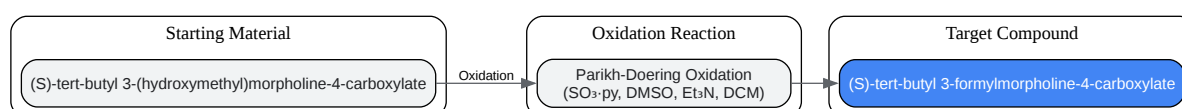
## Biological Significance and Applications

While specific biological activities for (S)-**tert-butyl 3-formylmorpholine-4-carboxylate** have not been extensively reported in publicly available literature, the morpholine scaffold is a key component in a wide range of biologically active compounds. Morpholine derivatives are known to exhibit diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[6]

This particular compound serves as a valuable chiral intermediate in the synthesis of more complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The aldehyde functionality allows for a variety of subsequent chemical transformations, such as reductive amination, Wittig reactions, and the formation of heterocyclic systems, enabling the introduction of diverse pharmacophores.

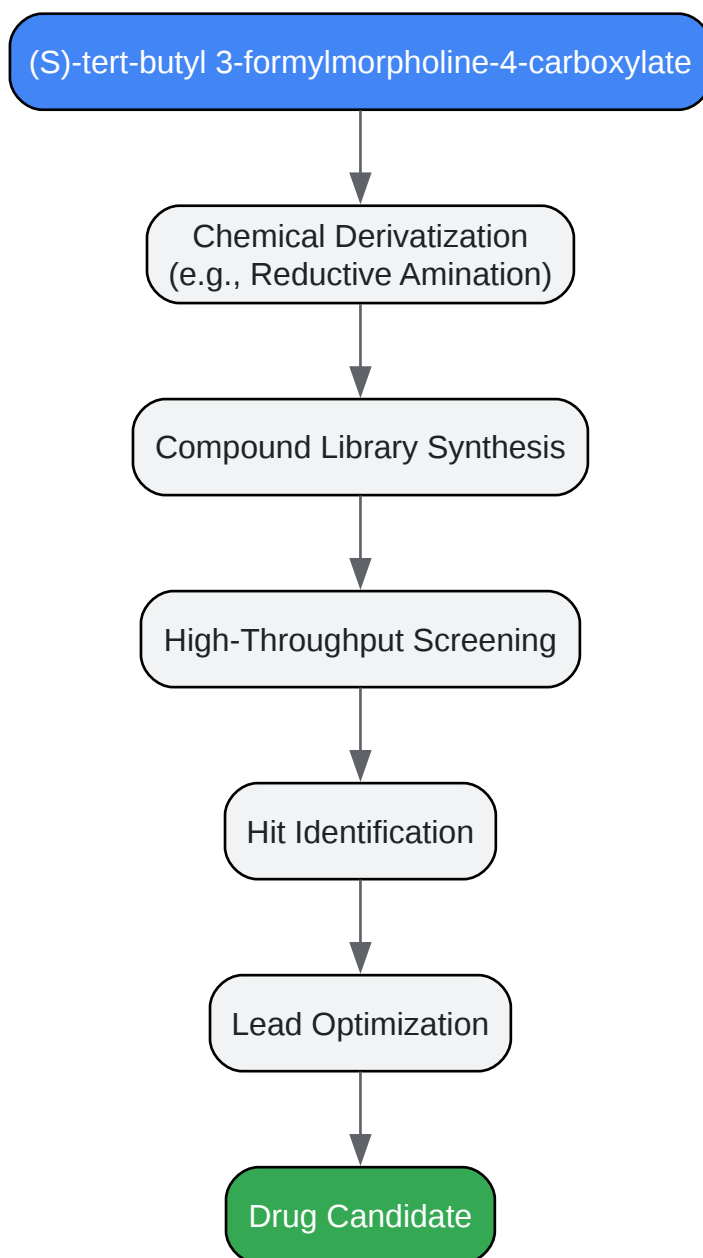
## Visualizing Synthetic and Biological Pathways

To illustrate the role of (S)-**tert-butyl 3-formylmorpholine-4-carboxylate** in a broader context, the following diagrams depict its synthesis and a generalized workflow for its application in drug discovery.



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Caption: Synthetic pathway for (S)-**tert-butyl 3-formylmorpholine-4-carboxylate**.



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Caption: Role in a typical drug discovery workflow.

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## References

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